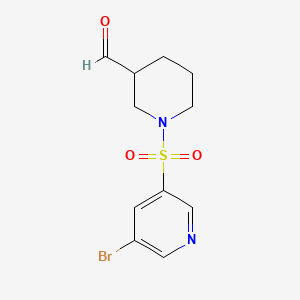
3,4-DiMethoxyphenylacetonitrile-a,a-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-DiMethoxyphenylacetonitrile-a,a-d2 is a deuterated derivative of 3,4-Dimethoxyphenylacetonitrile. This compound is characterized by the presence of two deuterium atoms at the alpha position of the acetonitrile group. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is often used in scientific research due to its unique isotopic labeling, which can provide insights into reaction mechanisms and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DiMethoxyphenylacetonitrile-a,a-d2 typically involves the deuteration of 3,4-Dimethoxyphenylacetonitrile. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions to ensure selective deuteration at the alpha position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors to facilitate the exchange of hydrogen with deuterium. The purity of the final product is ensured through rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-DiMethoxyphenylacetonitrile-a,a-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: 3,4-Dimethoxybenzoic acid or 3,4-Dimethoxybenzaldehyde.
Reduction: 3,4-Dimethoxyphenethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-DiMethoxyphenylacetonitrile-a,a-d2 is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the synthesis of deuterated drugs and other compounds where isotopic labeling is required.
Mechanism of Action
The mechanism of action of 3,4-DiMethoxyphenylacetonitrile-a,a-d2 is primarily related to its role as a tracer in scientific studies. The deuterium atoms in the compound provide a distinct isotopic signature that can be detected using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This allows researchers to track the compound’s behavior and interactions in different environments, providing valuable insights into molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetonitrile: The non-deuterated version of the compound.
3,4-Dimethoxybenzylcyanide: A structurally similar compound with a benzyl cyanide group.
3,4-Dimethoxyphenethylamine: A reduction product of the nitrile compound.
Uniqueness
The primary uniqueness of 3,4-DiMethoxyphenylacetonitrile-a,a-d2 lies in its deuterium labeling. This isotopic modification provides distinct advantages in research applications, such as improved stability and the ability to trace the compound’s fate in complex systems. Additionally, the deuterium atoms can influence the compound’s reactivity and interactions, offering unique insights that are not possible with non-deuterated analogs.
Properties
CAS No. |
1219803-34-5 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
179.215 |
IUPAC Name |
2,2-dideuterio-2-(3,4-dimethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C10H11NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5H2,1-2H3/i5D2 |
InChI Key |
ASLSUMISAQDOOB-BFWBPSQCSA-N |
SMILES |
COC1=C(C=C(C=C1)CC#N)OC |
Synonyms |
3,4-DiMethoxyphenylacetonitrile-a,a-d2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B577694.png)
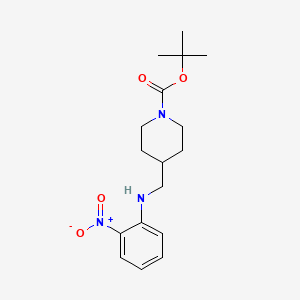
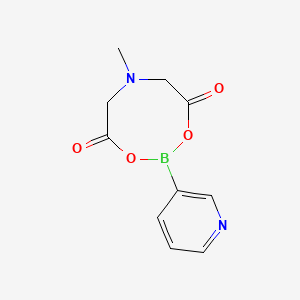
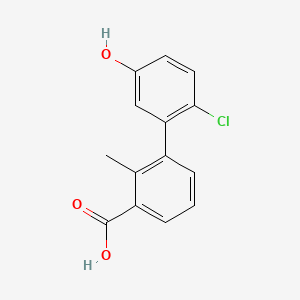
![5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B577700.png)
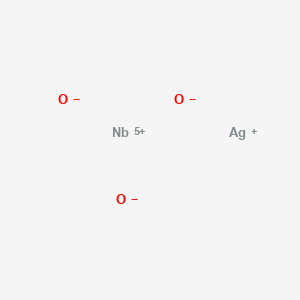
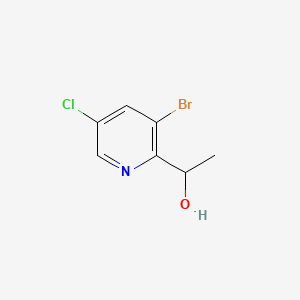

![7-Chloro-4-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B577707.png)

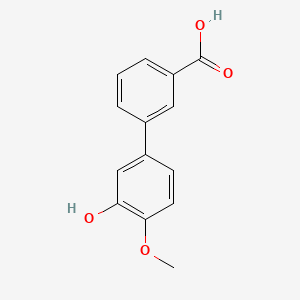
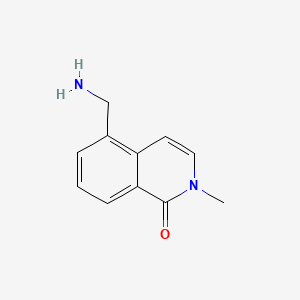
![3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B577714.png)
